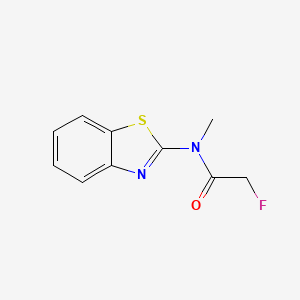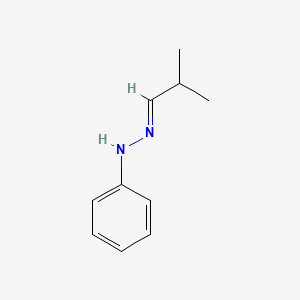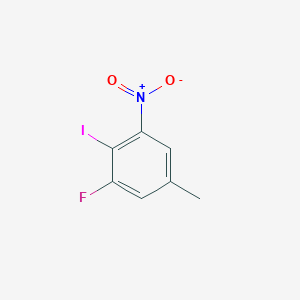
3-Fluoro-4-iodo-5-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-iodo-5-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C7H5FINO2 It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, iodine, methyl, and nitro groups
Preparation Methods
The synthesis of 1-fluoro-2-iodo-5-methyl-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated benzene undergoes halogenation, where fluorine and iodine are introduced using reagents like N-fluorobenzenesulfonimide (NFSI) and iodine monochloride (ICl).
Chemical Reactions Analysis
1-Fluoro-2-iodo-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens. Common reagents include bromine and iron(III) bromide for bromination.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride and hydrochloric acid.
Scientific Research Applications
1-Fluoro-2-iodo-5-methyl-3-nitrobenzene has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-fluoro-2-iodo-5-methyl-3-nitrobenzene involves its interaction with various molecular targets. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Fluoro-2-iodo-5-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Fluoro-3-iodo-5-nitrobenzene: Similar structure but lacks the methyl group, affecting its reactivity and applications.
1-Bromo-3-nitrobenzene: Contains a bromine atom instead of fluorine and iodine, leading to different chemical properties and reactivity.
2-Fluoro-5-methyl-1-nitrobenzene: Similar but with different positions of substituents, influencing its chemical behavior.
Properties
Molecular Formula |
C7H5FINO2 |
|---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
1-fluoro-2-iodo-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5FINO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 |
InChI Key |
OILSQBJAKQAHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
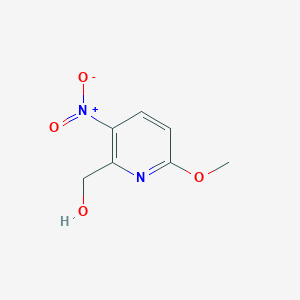
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B12848239.png)
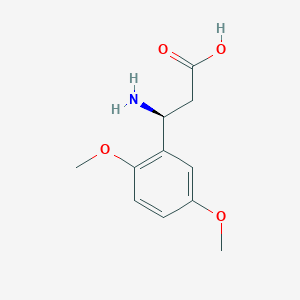
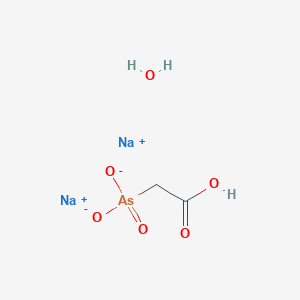

![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)

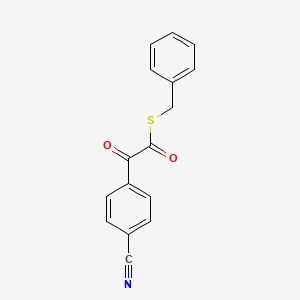

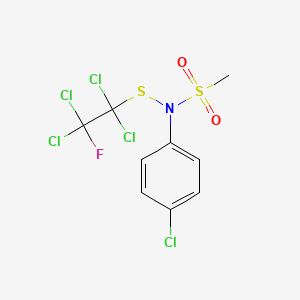
![4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848298.png)
